4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-(Benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a polycyclic aromatic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. This scaffold is structurally characterized by fused pyrrole and pyrimidine rings, with substituents at the 4- and 6-positions: a 4-benzyloxyphenyl group and a 3-isopropoxypropyl chain, respectively.
Pyrrolo[3,4-d]pyrimidine derivatives are pharmacologically significant due to their resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. These compounds are frequently explored for antitumor, antimicrobial, and antiangiogenic activities .
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-17(2)31-14-6-13-28-15-21-22(24(28)29)23(27-25(30)26-21)19-9-11-20(12-10-19)32-16-18-7-4-3-5-8-18/h3-5,7-12,17,23H,6,13-16H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQCUMLJMJMYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. One effective method includes a one-pot three-component reaction involving arylglyoxals and barbituric acid derivatives under specific conditions to yield polyfunctionalized products with high yields. For instance, the use of tetrabutylammonium bromide (TBAB) as a catalyst has been reported to enhance reaction efficiency significantly .
Anticancer Properties
Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit promising anticancer activities. For example, derivatives similar to the target compound have shown significant inhibition of cancer cell proliferation in vitro. A notable study demonstrated that certain analogues displayed submicromolar activity against various cancer cell lines, suggesting a robust potential for therapeutic applications .
The mechanism through which these compounds exert their biological effects often involves modulation of specific cellular pathways. For instance, some derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and cell proliferation . The activation of PPARα has been linked to improved metabolic profiles in preclinical models.
Case Studies
- In Vivo Studies : In vivo pharmacokinetic studies have shown that certain derivatives maintain bioavailability and efficacy when administered systemically. For example, one study highlighted that a related compound crossed the blood-retinal barrier effectively and demonstrated sustained activity without significant toxicity .
- Dose-Response Analysis : A series of derivatives were subjected to dose-response analysis in luciferase assays to determine their efficacy. The findings indicated that several analogues exhibited EC50 values below 5 μM, demonstrating their potency .
Data Tables
| Compound | Activity | EC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | < 5 | PPARα Agonism |
| Compound B | Antidiabetic | N/A | GLP-1R Activation |
| Compound C | Anti-inflammatory | N/A | NF-kB Inhibition |
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogous Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The benzyloxy group (electron-donating) in the target compound contrasts with the 4-chlorophenyl (electron-withdrawing) group in ’s analog, which could modulate interactions with charged enzymatic pockets .
- Biological Activity : While direct IC50 data for the target compound is unavailable, structurally similar pyrrolo[2,3-d]pyrimidines (e.g., compound 3 in ) show low-micromolar activity against HepG2 cells, suggesting that the pyrrolo[3,4-d]pyrimidine core retains therapeutic relevance .
SAR Insights
- Position 4 Substituents: Aromatic groups (e.g., benzyloxy, chlorophenyl) enhance target affinity by engaging in hydrophobic or π-stacking interactions.
- Position 6 Substituents : Alkoxy chains (e.g., 3-isopropoxypropyl) improve membrane permeability but may increase steric hindrance. Shorter chains (e.g., methoxybenzyl in ) balance flexibility and binding efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
